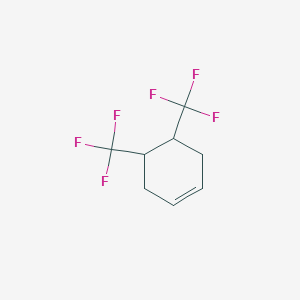

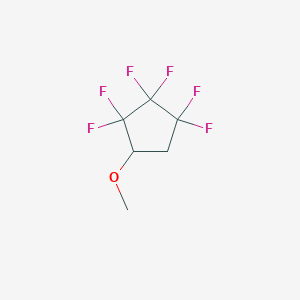

4,5-Bis(trifluoromethyl)cyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Bis(trifluoromethyl)cyclohex-1-ene, also known as BTCE, is an organic compound that has been studied for its potential applications in organic synthesis and as a reagent for the preparation of various organic compounds. BTCE has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. In addition, BTCE has been found to be a useful reagent in the synthesis of a number of other organic compounds, such as polymers, catalysts, and pharmaceuticals.

Aplicaciones Científicas De Investigación

4,5-Bis(trifluoromethyl)cyclohex-1-ene has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. This compound has been used in the synthesis of polymers, including poly(vinyl chloride), poly(vinyl alcohol), and poly(methyl methacrylate). In addition, this compound has been used in the synthesis of catalysts, such as palladium-based catalysts for the polymerization of olefins. This compound has also been used in the synthesis of pharmaceuticals, such as the antimalarial drug artemisinin.

Mecanismo De Acción

The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene is not fully understood, but it is thought to involve the formation of an intermediate, which is then hydrolyzed to form the desired product. The intermediate is thought to be a cyclic anhydride, which is then hydrolyzed to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is an organic compound that is relatively non-toxic and does not have any known adverse effects on the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4,5-Bis(trifluoromethyl)cyclohex-1-ene in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of reactions. The limitations of using this compound in laboratory experiments include the need to use a base, such as sodium hydroxide or potassium carbonate, in order to synthesize the compound, as well as the need to use an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.

Direcciones Futuras

Some potential future directions for research on 4,5-Bis(trifluoromethyl)cyclohex-1-ene include the development of more efficient and economical methods for its synthesis, the development of more efficient catalysts for its use in organic synthesis, and the exploration of its potential applications in the pharmaceutical industry. In addition, further research could be conducted on the biochemical and physiological effects of this compound, and its potential uses in the development of new drugs. Other potential future directions include the exploration of its potential applications in the field of materials science, such as the development of new polymers and catalysts.

Métodos De Síntesis

4,5-Bis(trifluoromethyl)cyclohex-1-ene can be synthesized by the reaction of trifluoroacetic anhydride with cyclohexene in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction of trifluoroacetic anhydride with cyclohexene results in the formation of a cyclic anhydride, which is then hydrolyzed to form this compound. The reaction can be carried out in either an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.

Propiedades

IUPAC Name |

4,5-bis(trifluoromethyl)cyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDXSQAKJKISBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

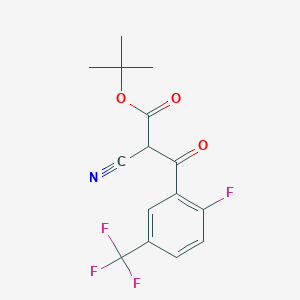

![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)

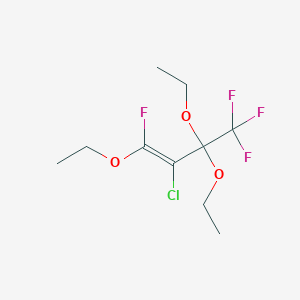

![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)